5-Ethyl-2-fluoropyridine-3-carbaldehyde
Description
Properties
CAS No. |
871325-14-3 |
|---|---|
Molecular Formula |
C8H8FNO |
Molecular Weight |
153.15 g/mol |
IUPAC Name |
5-ethyl-2-fluoropyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H8FNO/c1-2-6-3-7(5-11)8(9)10-4-6/h3-5H,2H2,1H3 |
InChI Key |
NTZWDMPYAGLTJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1)F)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
A key comparator is (E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate (listed in the Catalog of Pyridine Compounds ), which shares a pyridine core with fluorine and a functional group at position 3. Notable differences include:
- Substituent positions : In the comparator, fluorine is at position 5 (vs. position 2 in the target compound), altering the ring’s electronic distribution.
- Functional groups: The comparator features an amino group (EDG) at position 2 and an acrylate ester (EWG) at position 3, whereas the target compound has a carbaldehyde (stronger EWG) at position 3.
Electronic Impact :
- The amino group in the comparator enhances nucleophilicity at position 6, while the ethyl group in the target compound increases steric hindrance without significantly altering electron density.
- The carbaldehyde in the target compound is more electrophilic than the acrylate ester, favoring nucleophilic attack at the aldehyde carbon.
Reactivity and Functional Group Behavior
Steric and Solubility Considerations :
- The carbaldehyde’s polarity may enhance crystallinity relative to the acrylate ester.
Preparation Methods
Bromination Followed by Fluorination
A two-step halogenation-fluorination sequence offers a direct route to introduce fluorine at position 2. Starting with 5-ethylpyridine-3-carbaldehyde, bromination at position 2 using -bromosuccinimide (NBS) under radical conditions generates 2-bromo-5-ethylpyridine-3-carbaldehyde. Subsequent fluorination via nucleophilic aromatic substitution (SNAr) employs potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–120°C).
Reaction Conditions:
-
Bromination: , benzoyl peroxide, , reflux, 6–8 h.
-
Fluorination: KF (2.5 equiv), DMF, 100°C, 12 h.
Blaz-Schiemann Fluorination
For substrates with an amino group at position 2, the Blaz-Schiemann reaction enables diazotization followed by fluorination. Starting from 2-amino-5-ethylpyridine-3-carbaldehyde, treatment with and at 0–5°C forms the diazonium salt, which decomposes in the presence of to yield the fluorinated product.
Challenges:
-
Sensitivity of the aldehyde group to acidic conditions necessitates careful pH control.
-
Competing side reactions may reduce yields without precise temperature management.
Palladium-Catalyzed Cross-Coupling for Ethyl Group Introduction
Suzuki-Miyaura Coupling
Introducing the ethyl group via Suzuki coupling requires a halogenated precursor (e.g., 5-bromo-2-fluoropyridine-3-carbaldehyde). Reaction with ethyl boronic acid () in the presence of palladium catalysts (e.g., ) and a base () in toluene/ethanol mixtures achieves coupling at position 5.
Optimized Conditions:
Carbonylation Reactions
Carbon monoxide insertion under palladium catalysis offers an alternative route. For instance, 2-bromo-5-fluoropyridine reacts with ethanol and CO in the presence of , , and triethylamine to form ethyl 5-fluoropyridine-2-carboxylate. Adapting this method, 2-fluoro-5-bromopyridine-3-carbaldehyde could undergo similar carbonylation with ethyl Grignard reagents to install the ethyl group.
Aldehyde Functionalization and Oxidation Approaches
Vilsmeier-Haack Formylation
Introducing the aldehyde group at position 3 via Vilsmeier-Haack reaction involves treating 5-ethyl-2-fluoropyridine with and DMF. The reaction proceeds via electrophilic aromatic substitution, forming the formylated product.
Conditions:
Oxidation of Methyl Groups
If a methyl group is present at position 3, oxidation using in acidic or basic media converts it to the aldehyde. For example, 5-ethyl-2-fluoro-3-methylpyridine undergoes oxidation with / at 80°C to yield the target aldehyde.
Limitations:
-
Over-oxidation to carboxylic acids may occur without strict stoichiometric control.
Cyclization Strategies for Pyridine Ring Construction
Kröhnke Pyridine Synthesis
Building the pyridine ring from pre-functionalized precursors ensures precise substituent placement. A Kröhnke-type reaction between 2-fluoro-3-cyano-5-ethyl-1,5-diketone and ammonium acetate in acetic acid generates the pyridine core with inherent aldehyde and ethyl groups.
Key Steps:
Hydrogenation-Cyclization of Nitriles
Nitrile-containing intermediates, such as 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile, undergo hydrogenation over and molecular sieves to form pyrrole derivatives. Adapting this method, analogous nitriles could cyclize to pyridines under similar conditions.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Halogenation/Fluorination | Bromination → SNAr Fluorination | 65–78% | Direct, uses commercial catalysts | Aldehyde sensitivity to harsh conditions |
| Suzuki Coupling | Pd-catalyzed ethyl introduction | 70–82% | High regioselectivity | Requires halogenated precursor |
| Vilsmeier-Haack | Electrophilic formylation | 60–68% | Single-step aldehyde installation | Limited to activated rings |
| Kröhnke Synthesis | Cyclization from diketones | 55–65% | Built-in substituent control | Multi-step precursor synthesis |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-ethyl-2-fluoropyridine-3-carbaldehyde, and how can reaction conditions be systematically optimized?
- Methodology :
- Step 1 : Begin with a pyridine precursor, such as 3-cyano-2-ethylpyridine. Fluorination can be achieved via halogen exchange (Halex reaction) using KF in polar aprotic solvents (e.g., DMF) at 150–180°C .
- Step 2 : Introduce the aldehyde group via Vilsmeier-Haack formylation (POCl₃/DMF) at 0–5°C, followed by hydrolysis.
- Optimization : Use DOE (Design of Experiments) to vary temperature, solvent ratios, and catalyst loading. Monitor purity via HPLC and confirm yields using GC-MS .
- Data Table :
| Precursor | Fluorination Yield (%) | Formylation Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 3-cyano-2-ethyl | 72 | 65 | 98.5% |
| 3-bromo-2-ethyl | 68 | 58 | 96.2% |
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodology :
- ¹H NMR : Look for characteristic peaks: aldehyde proton (~10 ppm, singlet), ethyl group (δ 1.3–1.5 ppm for CH₃, δ 2.8–3.0 ppm for CH₂), and fluorine-induced splitting in aromatic protons .
- ¹³C NMR : Confirm aldehyde carbon (~190 ppm) and fluorine-coupled carbons.
- IR : Strong C=O stretch (~1700 cm⁻¹) and C-F stretch (~1200 cm⁻¹) .
Advanced Research Questions
Q. How does the electron-withdrawing fluorine substituent influence the reactivity of the aldehyde group in cross-coupling reactions?
- Methodology :
- Compare reactivity with non-fluorinated analogs (e.g., 5-ethyl-2-chloropyridine-3-carbaldehyde) in Suzuki-Miyaura couplings.
- Use DFT calculations to analyze electron density at the aldehyde carbon (Gaussian 16, B3LYP/6-31G* basis set). Fluorine reduces electron density, potentially slowing nucleophilic additions .
Q. What strategies can resolve contradictions in reported solubility data for this compound in polar vs. non-polar solvents?
- Methodology :
- Perform systematic solubility tests in DMSO, THF, hexane, and water at 25°C and 60°C. Use UV-Vis spectroscopy to quantify dissolved compound.
- Analyze crystal packing via X-ray diffraction to identify intermolecular interactions (e.g., C-F⋯H-C hydrogen bonds) that affect solubility .
Q. How can computational modeling predict the compound’s stability under oxidative or acidic conditions?
- Methodology :
- Use molecular dynamics simulations (AMBER) to model degradation pathways. Focus on aldehyde oxidation to carboxylic acid and fluorine substitution under acidic conditions.
- Validate with accelerated stability testing (40°C/75% RH for 4 weeks) and LC-MS analysis .
Experimental Design & Data Analysis
Q. What are the best practices for designing a stability study of this compound in drug discovery pipelines?
- Methodology :
- Storage Conditions : Test under varying pH (2–9), temperature (4°C, 25°C, 40°C), and light exposure.
- Analytical Tools : Use UPLC-PDA for degradation product identification and HRMS for structural elucidation.
- Statistical Analysis : Apply ANOVA to determine significant degradation factors (p < 0.05) .
Q. How can conflicting data on the compound’s fluorescence properties be reconciled?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
